2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid
CAS No.: 1223748-29-5
Cat. No.: VC0169207
Molecular Formula: C12H11N3O3
Molecular Weight: 245.238
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223748-29-5 |
|---|---|
| Molecular Formula | C12H11N3O3 |
| Molecular Weight | 245.238 |
| IUPAC Name | 2-[3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C12H11N3O3/c13-7-9-1-3-10(4-2-9)15-6-5-14(12(15)18)8-11(16)17/h1-4H,5-6,8H2,(H,16,17) |
| Standard InChI Key | RFRNCOQQEILWFI-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)N1CC(=O)O)C2=CC=C(C=C2)C#N |
Introduction
Chemical Identity and Structure
2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid contains an imidazolidin-2-one core structure with a 4-cyanophenyl substituent at position 3 and an acetic acid group at position 1. Its chemical structure features three major components: the imidazolidinone ring, the 4-cyanophenyl group, and the acetic acid moiety, creating a compound with diverse functional groups that contribute to its utility in organic synthesis.
Chemical Identification Data
The following table presents the key identification parameters for 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1223748-29-5 |
| Molecular Formula | C₁₂H₁₁N₃O₃ |
| Molecular Weight | 245.238 g/mol |
| IUPAC Name | 2-[3-(4-cyanophenyl)-2-oxoimidazolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C12H11N3O3/c13-7-9-1-3-10(4-2-9)15-6-5-14(12(15)18)8-11(16)17/h1-4H,5-6,8H2,(H,16,17) |
| Standard InChIKey | RFRNCOQQEILWFI-UHFFFAOYSA-N |
| SMILES Notation | C1CN(C(=O)N1CC(=O)O)C2=CC=C(C=C2)C#N |
| PubChem Compound ID | 46835754 |
| MDL Number | MFCD14708242 |
The chemical structure consists of a five-membered imidazolidinone ring with a carbonyl group at position 2, a 4-cyanophenyl substituent at position 3, and an acetic acid group attached to the nitrogen at position 1 .
Physical and Chemical Properties
The physical and chemical properties of 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid contribute to its stability, handling requirements, and potential applications in synthetic chemistry.
Physical Properties
The compound exists as a solid at room temperature with the following physical characteristics:
| Property | Value | Method |
|---|---|---|
| Physical State | Solid | Observed |
| Density | 1.46 ± 0.1 g/cm³ | Predicted |
| Boiling Point | 489.8 ± 55.0 °C | Predicted |
| XLogP3 | 0.88778 | Calculated |
| Polar Surface Area (PSA) | 84.6 Ų | Calculated |
The relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the carboxylic acid group and the polar nature of the cyanophenyl and imidazolidinone moieties .
Chemical Properties
2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid exhibits several important chemical properties:
Applications in Research and Development
2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid has several important research applications, particularly in pharmaceutical and medicinal chemistry.
Pharmaceutical Intermediate
The compound serves as an important intermediate in pharmaceutical synthesis, where it may contribute to the development of more complex active pharmaceutical ingredients (APIs). Its functional groups allow for diverse chemical modifications, making it a versatile building block in drug discovery programs .
Organic Synthesis Applications
In organic synthesis, 2-(3-(4-Cyanophenyl)-2-oxoimidazolidin-1-yl)acetic acid may function as:
-
A building block for the construction of more complex heterocyclic compounds
-
A precursor for the synthesis of peptide-like molecules due to its carboxylic acid functionality
-
A scaffold that can be further modified at multiple positions (cyano group, acetic acid moiety, or the imidazolidinone ring) to generate compound libraries for structure-activity relationship studies.
| Condition | Recommendation |
|---|---|
| Temperature | 2-8°C (refrigerated) |
| Container | Tightly closed in original container |
| Environment | Dry, cool and well-ventilated place |
| Incompatibilities | Keep away from foodstuff containers and incompatible materials |
Long-term stability can be enhanced by protecting the compound from light, heat, and moisture .
| Specification | Typical Value |
|---|---|
| Purity | ≥98% (HPLC/Titration) |
| Appearance | Solid/Powder |
| Use Restrictions | For research use only; not for human or veterinary use |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume